[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone
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Overview
Description
“[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone” is a chemical compound with the molecular formula C22H20Cl2N4O4 . It has a molecular weight of 475.3 g/mol . The compound is also known by other names such as ML-210 .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, which is connected to two chlorophenyl groups and a nitro-oxazole group . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Physical And Chemical Properties Analysis
The compound has a molecular weight of 475.3 g/mol and a molecular formula of C22H20Cl2N4O4 . Other computed properties include a topological polar surface area of 23.6 Ų .Scientific Research Applications
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Oxidoreductase Inhibitor
- This compound has been used in the study of human 17beta-hydroxysteroid dehydrogenase type 5 . The compound was used in complex with the enzyme, and the crystal structure was determined using X-ray diffraction .
- The experiment involved the use of Escherichia coli BL21 (DE3) as the expression system . The resolution of the crystal structure was 2.40 Å .
- The results showed that the compound could potentially inhibit the enzyme, which is of interest in the development of treatments for leukemia and hormone-related cancers .
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Endocannabinoid Signaling Potentiation
- A similar compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, has been studied as a potential inhibitor of the serine hydrolase monoacylglycerol lipase (MAGL) .
- The compound was shown to be a potent, selective, and reversible noncovalent MAGL inhibitor .
- The results demonstrated dose-dependent enhancement of the major endocannabinoid 2-arachidonoylglycerol as well as efficacy in models of neuropathic and inflammatory pain .
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CB1 Inverse Agonists Development
- Another similar compound, (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone, has been studied for its potential as a CB1 inverse agonist .
- The study focused on optimizing molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with SR141716A .
- The results suggested that the compound offers new opportunities for developing novel CB1 inverse agonists .
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Therapy of Functional Diseases
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Morpholylureas as Inhibitors of AKR1C3
- A similar compound, (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone, has been studied as a potential inhibitor of the aldo-keto reductase enzyme AKR1C3 .
- The compound was prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
- The results showed that the compound could potentially inhibit AKR1C3, which is of interest in the development of treatments for leukemia and hormone-related cancers .
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Piperazine Derivatives in Therapy of Functional Diseases
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Inhibitors of AKR1C3
- A similar compound, (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone, has been studied as a potential inhibitor of the aldo-keto reductase enzyme AKR1C3 .
- The compound was prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
- The results showed that the compound could potentially inhibit AKR1C3, which is of interest in the development of treatments for leukemia and hormone-related cancers .
-
ChemSpider Database
properties
IUPAC Name |
[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHJPDPEVVDTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone | |
CAS RN |
1360705-96-9 |
Source
|
Record name | 1360705-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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